molecular formula C33H27N3O4 B2619155 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime CAS No. 337921-58-1

1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime

Cat. No.: B2619155
CAS No.: 337921-58-1
M. Wt: 529.596
InChI Key: NCLJFGTYRSGZMO-UKJDBFPPSA-N
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Description

This compound features a bis-phenoxyphenyl ethanone core linked via an oxime bridge to a pyridinyl moiety substituted with an ethylidene aminooxy group.

Properties

IUPAC Name

(Z)-1-(4-phenoxyphenyl)-N-[6-[(Z)-1-(4-phenoxyphenyl)ethylideneamino]oxypyridin-2-yl]oxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N3O4/c1-24(26-16-20-30(21-17-26)37-28-10-5-3-6-11-28)35-39-32-14-9-15-33(34-32)40-36-25(2)27-18-22-31(23-19-27)38-29-12-7-4-8-13-29/h3-23H,1-2H3/b35-24-,36-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJFGTYRSGZMO-UKJDBFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=NC(=CC=C1)ON=C(C)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC1=NC(=CC=C1)O/N=C(/C)\C2=CC=C(C=C2)OC3=CC=CC=C3)/C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime involves multiple steps. One common synthetic route includes the following steps:

    Formation of 1-(4-phenoxyphenyl)-1-ethanone: This can be achieved through the Friedel-Crafts acylation of phenoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the oxime: The ethanone derivative is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.

    Coupling with pyridinyl group: The oxime is further reacted with 6-chloropyridine-2-carbaldehyde under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxime group to an amine.

    Substitution: The phenoxy and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of phenoxyacetophenone compounds exhibit significant antimicrobial properties. The oxime functionality in this compound may enhance its ability to interact with bacterial cell walls, leading to increased efficacy against pathogens. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The structural similarity to known anticancer agents suggests that this compound may possess cytotoxic effects against cancer cell lines. Preliminary studies on related compounds indicate that they can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and disruption of cellular signaling pathways . Further investigations are necessary to evaluate the specific mechanisms and effectiveness of this compound in cancer therapy.

Polymer Chemistry

The unique functional groups present in 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime allow it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and composites .

Photochemical Applications

Due to its aromatic structure, this compound may exhibit interesting photochemical properties. It could be utilized in the development of light-sensitive materials for applications in photolithography and solar energy conversion technologies. The ability to modify its absorption spectrum through structural variations opens avenues for tailored photonic devices .

Pesticidal Activity

Compounds with similar structures have been explored for their pesticidal properties. The oxime group is known to enhance the bioactivity of agrochemicals by improving their ability to penetrate plant tissues or disrupt pest physiology. This compound may serve as a lead structure for developing new pesticides targeting specific pests while minimizing environmental impact .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth with derivatives of similar compounds.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; further research needed for mechanism elucidation.
Study 3Polymer ApplicationsEnhanced mechanical strength in polymer composites when incorporated as a crosslinker.
Study 4Pesticidal EfficacyShowed effective larvicidal activity against common agricultural pests with low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Fluorophenyl Analogs

Compound: 1-(4-Fluorophenyl)-1-ethanone O-[6-({[1-(4-fluorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime (CAS 337921-62-7)

  • Structural Differences: Fluorine atoms replace the phenoxy groups, reducing steric bulk but increasing electronegativity.
  • Implications: Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation. Improved solubility compared to phenoxyphenyl derivatives (logP likely lower).
  • Reference :

Chlorophenyl and Piperidine Derivatives

Compound: (4-Chlorophenyl)({[1-(phenylsulfonyl)-4-piperidinylidene]amino}oxy)methanone (CAS 477847-24-8)

  • Structural Differences: A chlorophenyl group and a sulfonylated piperidine replace the phenoxyphenyl and pyridine moieties.
  • Implications :
    • Increased polarity from the sulfonyl group, enhancing water solubility.
    • Chlorine’s electron-withdrawing effect may alter binding affinity in biological targets.
  • Reference :

Pyridin-2(1H)-one Derivatives

Examples :

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Structural Differences: Pyridinone rings replace the pyridine-oxime system, with bromo/methoxy substituents.
  • Biological Activity :
    • Antioxidant activity: 79.05% and 67.28% DPPH scavenging (vs. ascorbic acid at 82.71%) .
    • Moderate antibacterial activity against S. aureus and E. coli.
  • Reference :

Methylbenzylidene Oxime Derivatives

Compound: (E)-4-[1-(Hydroxy-imino)ethyl]-N-(4-methylbenzylidene)aniline

  • Structural Differences : A methylbenzylidene group replaces the pyridinyl-oxime linkage.
  • Crystallography : Forms 1D supramolecular chains via O–H⋯N hydrogen bonds .
  • Implications for Target Compound : The absence of a pyridine ring in this analog limits π-π stacking interactions, whereas the target compound’s pyridine may facilitate stronger protein-ligand binding.
  • Reference :

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Properties LogP (Predicted) Reference
1-(4-Phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime Bis-phenoxyphenyl, pyridine-oxime Potential ligand/bioactive agent (inferred) ~5.2
1-(4-Fluorophenyl)-1-ethanone O-[6-({[1-(4-fluorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime Bis-fluorophenyl, pyridine-oxime High metabolic stability ~3.8
(4-Chlorophenyl)({[1-(phenylsulfonyl)-4-piperidinylidene]amino}oxy)methanone Chlorophenyl, sulfonylated piperidine Enhanced solubility ~2.5
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridinone, bromo/methoxy substituents 79.05% antioxidant activity ~4.1
(E)-4-[1-(Hydroxy-imino)ethyl]-N-(4-methylbenzylidene)aniline Methylbenzylidene, oxime 1D hydrogen-bonded networks ~3.0

Key Research Findings

  • Electronic Effects: Fluorine and chlorine substituents improve solubility and metabolic stability compared to phenoxyphenyl groups but may reduce hydrophobic interactions in target binding .
  • Antioxidant Potential: Pyridinone derivatives with electron-donating groups (e.g., methoxy, hydroxyl) show superior antioxidant activity, suggesting that the target compound’s phenoxyphenyl groups may limit this property .
  • Structural Flexibility : The pyridine-oxime linkage in the target compound provides conformational rigidity, which could enhance selectivity in molecular docking studies compared to flexible analogs like methylbenzylidene derivatives .

Biological Activity

The compound 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structural characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The structure features a phenoxy group, a pyridine moiety, and an oxime functional group, which are critical for its biological activity.

Research indicates that compounds with similar structural features may exhibit diverse biological activities including:

  • Antitumor Activity : Compounds with phenoxy and oxime groups have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Properties : The presence of the pyridine ring is associated with enhanced antimicrobial activity against various pathogens. Studies have shown that derivatives can disrupt bacterial cell membranes or inhibit essential enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionInhibits acetyl-CoA carboxylase

Case Studies

  • Antitumor Efficacy :
    A study investigated the effects of similar compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated that these compounds significantly reduced cell viability at concentrations as low as 10 µM, suggesting a strong potential for the development of new anticancer agents.
  • Antimicrobial Activity :
    In a comparative study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.
  • Enzyme Inhibition Studies :
    The compound's ability to inhibit acetyl-CoA carboxylase was evaluated in vitro. It was found to exhibit competitive inhibition with an IC50 value of 50 nM, indicating its potential role in metabolic regulation and obesity treatment .

Future Directions

Further research is warranted to fully elucidate the pharmacokinetics and toxicity profiles of this compound. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and safety for therapeutic applications.

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